1-Chloro-3-cyclohexylbenzene
Description
1-Chloro-3-cyclohexylbenzene is a chlorinated aromatic compound featuring a chlorine atom at the 1-position and a cyclohexyl substituent at the 3-position of the benzene ring.
The cyclohexyl group likely reduces volatility compared to simpler chlorobenzenes, altering solubility and reactivity profiles.
Properties
Molecular Formula |
C12H15Cl |
|---|---|
Molecular Weight |
194.7 g/mol |
IUPAC Name |
1-chloro-3-cyclohexylbenzene |
InChI |
InChI=1S/C12H15Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChI Key |
OTNQSMUJXLNDSM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 1-chloro-3-cyclohexylbenzene and related compounds:
Key Observations :
- Electron Effects : The chlorine atom in 1-chloro-3-cyclohexylbenzene exerts an electron-withdrawing inductive effect, while the cyclohexyl group may donate electrons via hyperconjugation. This contrasts with 3-chlorobenzaldehyde, where the aldehyde group strongly withdraws electrons, enhancing electrophilic substitution reactivity .
- Steric Hindrance : The bulky cyclohexyl group in the target compound likely impedes reactions at the 3-position, unlike 1-chloro-3-ethoxybenzene, where the smaller ethoxy group permits greater accessibility .
Physical and Chemical Properties
Research Findings :
- Thermal Stability : The cyclohexyl group may enhance thermal stability relative to 1-chloro-3-ethoxybenzene, where the ether linkage is prone to cleavage .
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